molecular formula C12H10BrClN2 B13912846 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine CAS No. 825643-60-5

4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine

Cat. No.: B13912846
CAS No.: 825643-60-5
M. Wt: 297.58 g/mol
InChI Key: YXMUCYSVRDXQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the N-methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and N-methylamine substitutions on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

825643-60-5

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

4-(2-bromophenyl)-6-chloro-N-methylpyridin-3-amine

InChI

InChI=1S/C12H10BrClN2/c1-15-11-7-16-12(14)6-9(11)8-4-2-3-5-10(8)13/h2-7,15H,1H3

InChI Key

YXMUCYSVRDXQBL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=CC=CC=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.